molecular formula C20H17BrN4O2S2 B15101169 N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15101169
M. Wt: 489.4 g/mol
InChI Key: TWMXPFBTHXPQPV-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 765293-15-0) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4 and a thiophen-2-yl group at position 3. The triazole ring is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 4-bromo-2-methylphenyl group.

Properties

Molecular Formula

C20H17BrN4O2S2

Molecular Weight

489.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17BrN4O2S2/c1-13-10-14(21)6-7-16(13)22-18(26)12-29-20-24-23-19(17-5-3-9-28-17)25(20)11-15-4-2-8-27-15/h2-10H,11-12H2,1H3,(H,22,26)

InChI Key

TWMXPFBTHXPQPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups:

  • Bromo-substituted aromatic ring
  • Furan moiety
  • Pyridine unit
  • Triazole ring

These structural elements contribute to its reactivity and interaction with biological targets. The molecular formula is C18H17BrN2OC_{18}H_{17}BrN_2O with a molecular weight of 357.24 g/mol .

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Specifically, derivatives of triazoles have been shown to possess potent activity against various bacterial strains and fungi. The compound may share this characteristic due to its structural similarities with known antimicrobial agents .

Antitubercular Activity

In a study focused on the discovery of new antitubercular agents, compounds with similar scaffolds demonstrated significant growth inhibition of Mycobacterium tuberculosis. The screening revealed that certain triazole derivatives exhibited IC90 values below 10 μM, indicating strong potential for further development as antitubercular drugs . The selectivity index (SI), defined as the ratio of cytotoxicity to antitubercular activity, is crucial for assessing the therapeutic window of these compounds.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.
  • Receptor Modulation : It could interact with receptors involved in signaling pathways that regulate immune responses or cell proliferation.
  • DNA Interaction : Similar compounds have been shown to bind to DNA or interfere with DNA replication processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against various bacteria and fungi
AntitubercularIC90 values < 10 μM in screening assays
CytotoxicitySelectivity index > 10 indicates a favorable therapeutic profile

Case Study: Antitubercular Screening

In a high-throughput screening (HTS) campaign aimed at identifying new antitubercular agents, compounds similar to N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-yilmethyl)-5-(thiophen-2-yil)-4H-1,2,4-triazol-3-yil]sulfanyl}acetamide were evaluated. The study found that several derivatives exhibited over 80% inhibition at concentrations around 10 μM. This highlights the potential for developing new treatments targeting tuberculosis using similar chemical frameworks .

Comparison with Similar Compounds

Key Observations :

  • Furan vs.
  • Bromo vs. Chloro/Sulfamoyl : The 4-bromo-2-methylphenyl group in the target compound likely contributes to steric effects and halogen bonding, which are critical for receptor interactions .

Structure-Activity Relationships (SAR)

Anti-Exudative Activity

  • Derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring exhibit higher anti-exudative activity. For example, compounds with 4-nitro or 4-bromo substituents showed 30–50% greater efficacy than diclofenac sodium in rat edema models .
  • The thiophen-2-yl group in the target compound may enhance anti-inflammatory effects due to sulfur’s redox activity, similar to thiophene-containing NSAIDs .

Antifungal Activity

  • Triazole derivatives with alkyl or aryl substituents (e.g., ethyl, p-tolyl) demonstrate moderate to strong antifungal activity. For instance, compound 6a (4-ethyl-5-(thiophen-2-yl)) showed MIC values of 8–16 µg/mL against Candida species .

Orco Agonist Activity

Physicochemical and Spectroscopic Properties

Melting Points and Stability

  • Triazole-acetamide derivatives typically exhibit high melting points (200–274°C) due to hydrogen bonding and aromatic stacking. For example, compound 15 (4-ethyl substituent) melts at 207.6–208.5°C .
  • The target compound’s furan and thiophene groups may lower its melting point slightly compared to purely aryl-substituted analogs.

Spectroscopic Data

  • 1H NMR : Aromatic protons in thiophene and furan rings resonate at δ 6.8–7.5 ppm, while methyl groups in the acetamide moiety appear at δ 2.1–2.3 ppm .
  • IR : Stretching vibrations for C=O (1650–1680 cm⁻¹), C=N (1600–1620 cm⁻¹), and C-S (680–720 cm⁻¹) are consistent across analogs .

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